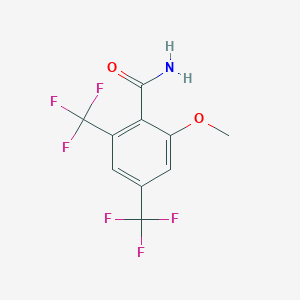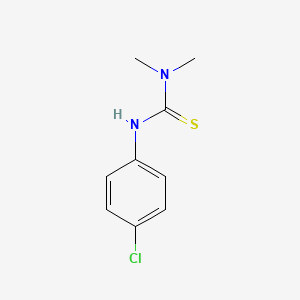
2-Methoxy-4,6-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,6-bis(trifluoromethyl)benzamide (also known as MTB) is a small molecule that has been widely studied in the scientific community. It is a compound with a wide range of applications in research, ranging from its use in laboratory experiments to its potential therapeutic applications.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- A study explored the synthesis of Z-unsaturated N-methoxy-N-methylamides using a bis(trifluoroethyl)phosphonate, demonstrating a method for producing amides from aldehydes with good yields (Fortin, Dupont, & Deslongchamps, 2002).
- Another investigation detailed the synthesis and antimicrobial activity of 2-substituted derivatives of pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole compounds, showcasing the potential of these derivatives in creating new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Material Science
- Research on new sulfonated thin-film composite nanofiltration membranes for dye treatment demonstrated the importance of introducing sulfonated aromatic diamine monomers to improve water flux without compromising dye rejection, highlighting the role of chemical modification in membrane performance (Liu et al., 2012).
- A study on the synthesis of ferrocene-terminated hyperbranched polyimide for memory devices revealed the potential of incorporating metal complexes into polymeric materials to enhance their electrical properties and stability, indicating a promising approach for developing advanced memory devices (Tan et al., 2017).
Biological Studies
- An experimental and computational study on N-arylbenzamides as antioxidants demonstrated that certain derivatives exhibit improved antioxidative properties compared to standard molecules, suggesting a new avenue for the development of antioxidant agents (Perin et al., 2018).
- The identification of new small-molecule inducers of estrogen-related receptor α (ERRα) degradation based on the proteolysis targeting chimera (PROTAC) concept presented a novel approach to modulate ERRα levels, offering a potential strategy for therapeutic intervention in diseases regulated by ERRα (Peng et al., 2019).
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups have been associated with thecalcitonin gene-related peptide (CGRP) receptor , which plays a significant role in pain transmission .
Mode of Action
It’s known that trifluoromethyl compounds can act asantagonists to the CGRP receptor, potentially inhibiting the transmission of pain signals .
Biochemical Pathways
The inhibition of the cgrp receptor can affect pain signaling pathways .
Pharmacokinetics
The trifluoromethyl group is known to influence thelipophilicity of compounds, which can impact their bioavailability .
Result of Action
The potential inhibition of the cgrp receptor could result in thereduction of pain signals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. The electronegativity , size, electrostatic interactions, and lipophilicity of the trifluoromethyl group are recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Propriétés
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYULHHERVJIOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)N)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














